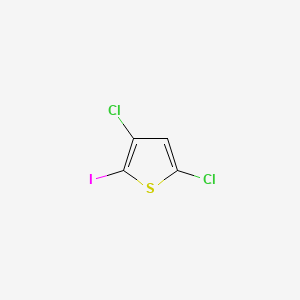

3,5-Dichloro-2-iodothiophene

Description

3,5-Dichloro-2-iodothiophene is a halogenated thiophene derivative characterized by chlorine atoms at the 3 and 5 positions and an iodine atom at the 2 position of the thiophene ring. The iodine substituent enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), while the chlorine atoms contribute to electronic and steric effects that influence its chemical behavior .

Properties

Molecular Formula |

C4HCl2IS |

|---|---|

Molecular Weight |

278.93 g/mol |

IUPAC Name |

3,5-dichloro-2-iodothiophene |

InChI |

InChI=1S/C4HCl2IS/c5-2-1-3(6)8-4(2)7/h1H |

InChI Key |

INFLHEUKUIDXJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Cl)I)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-iodothiophene typically involves halogenation reactions. One common method is the iodination of 3,5-dichlorothiophene using iodine or N-iodosuccinimide (NIS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods: While specific industrial production methods for 3,5-Dichloro-2-iodothiophene are not extensively documented, large-scale synthesis would likely involve optimized halogenation processes with efficient catalysts and solvents to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-iodothiophene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases such as triphenylphosphine and potassium carbonate.

Major Products Formed:

- Substituted thiophenes with various functional groups.

- Complex organic molecules with extended conjugation and unique electronic properties.

Scientific Research Applications

3,5-Dichloro-2-iodothiophene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.

Medicine: Investigated for its role in drug discovery and development, particularly in designing molecules with anticancer and antimicrobial properties.

Industry: Utilized in the production of advanced materials for electronic and optoelectronic devices.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-iodothiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form complex molecules. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogenated Thiophenes

3,5-Dichlorothiophene

- Structure : Lacks the iodine atom at position 2.

- Reactivity : Chlorine atoms are less reactive in cross-coupling reactions compared to iodine, limiting its utility in catalytic transformations.

- Applications : Primarily used as a precursor for agrochemicals and corrosion inhibitors.

2-Iodothiophene

- Structure : Contains only an iodine atom at position 2.

- Reactivity : The iodine atom facilitates cross-coupling reactions, but the absence of chlorine substituents reduces steric and electronic modulation.

- Applications : Common in synthesizing conjugated polymers for optoelectronic devices.

3,5-Dimethylthiophene

- Structure : Methyl groups at positions 3 and 5 instead of halogens .

- Reactivity : Methyl groups donate electron density, making the thiophene ring less electrophilic. This limits its use in reactions requiring electron-deficient substrates.

- Applications : Used in flavor/fragrance industries and as a solvent additive.

Electronic and Steric Profiles

A comparative analysis of key parameters is provided below:

| Compound | Substituents | Molecular Weight (g/mol) | LogP<sup>*</sup> | Reactivity in Cross-Coupling |

|---|---|---|---|---|

| 3,5-Dichloro-2-iodothiophene | Cl (3,5), I (2) | 298.41 | 3.2 | High (iodine-mediated) |

| 3,5-Dichlorothiophene | Cl (3,5) | 183.05 | 2.8 | Low |

| 2-Iodothiophene | I (2) | 210.00 | 2.5 | Moderate |

| 3,5-Dimethylthiophene | CH3 (3,5) | 126.22 | 1.9 | Very Low |

<sup>*</sup>LogP values estimated via computational methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.